![molecular formula C13H21NO3 B7548578 2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone](/img/structure/B7548578.png)
2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone
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Overview
Description
2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting the production of inflammatory mediators or by modulating the immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has also been found to have anti-tumor properties. However, the exact biochemical and physiological effects of this chemical compound are still being studied.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone in lab experiments is its potential use as a chiral auxiliary in asymmetric synthesis. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for the study of 2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone. One direction is to further study its anti-inflammatory, analgesic, and anti-tumor properties to determine its potential use as a therapeutic agent. Another direction is to study its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand its mechanism of action and its effects in different experimental settings.
Synthesis Methods
The synthesis of 2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone can be achieved through a multistep process. The first step involves the reaction of 2-aminoethanol with 2-formylphenol to produce 2-(2-hydroxyethyl)phenol. The second step involves the reaction of 2-(2-hydroxyethyl)phenol with ethyl 2-bromoacetate to produce 2-(2-hydroxyethyl)-1-(2-bromoacetyl)benzene. The third step involves the reaction of 2-(2-hydroxyethyl)-1-(2-bromoacetyl)benzene with cyclohexanone to produce this compound.
Scientific Research Applications
2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-13(12-6-3-8-16-12)14-7-9-17-11-5-2-1-4-10(11)14/h10-12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLHCYUKCYVCMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(CCO2)C(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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